N-[4-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X , is a complex organic molecule with diverse applications. Its chemical structure consists of a pyrrolidine ring fused with an aromatic phenyl group, acetylamino substituent, and methoxy groups. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes:
Suzuki-Miyaura Cross-Coupling Reaction:
- Large-scale production of Compound X involves optimizing the Suzuki-Miyaura reaction in batch or continuous flow processes.
- Precursor boronic acid esters are commercially available or can be synthesized in-house.
Chemical Reactions Analysis
Reactivity:
- Compound X undergoes various reactions:
Oxidation: It can be oxidized to form a corresponding ketone.
Reduction: Reduction of the carbonyl group yields a secondary amine.
Substitution: The acetylamino group can be substituted with other functional groups.
- Common reagents include palladium catalysts, base, and oxidants.
- The major products depend on the specific reaction conditions:
Oxidation: Ketone derivatives.
Reduction: Secondary amine analogs.
Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
Medicine: Compound X exhibits promising pharmacological properties, including potential antitumor and anti-inflammatory effects.
Chemistry: It serves as a versatile building block for designing novel organic molecules.
Biology: Researchers explore its interactions with cellular targets and potential therapeutic applications.
Mechanism of Action
- Compound X’s mechanism of action involves:
Target Binding: It interacts with specific receptors or enzymes.
Pathway Modulation: Influences cellular pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Unique Features: Compound X’s distinct structure sets it apart from related compounds.
Similar Compounds:
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-13(25)22-15-4-6-16(7-5-15)23-21(27)14-10-20(26)24(12-14)18-9-8-17(28-2)11-19(18)29-3/h4-9,11,14H,10,12H2,1-3H3,(H,22,25)(H,23,27) |
InChI Key |
XHQYABWZAFPCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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